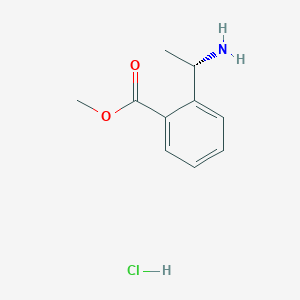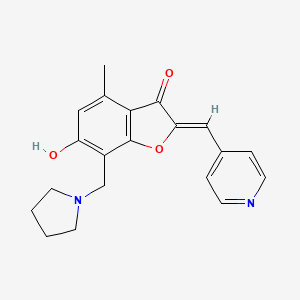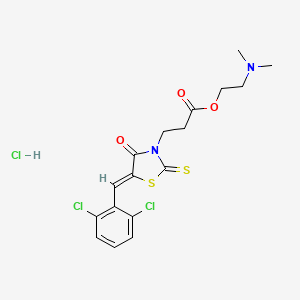
(Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C17H19Cl3N2O3S2 and its molecular weight is 469.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including compounds similar to the one , have been studied for their antimicrobial properties. For instance, research by Khidre and Radini (2021) highlighted the synthesis of thiazole derivatives with potential DNA gyrase inhibitory activity, showing significant antimicrobial activities (Khidre & Radini, 2021). Similarly, studies by Mabkhot et al. (2019) on thiazolidinone derivatives revealed moderate anticancer activity, indicating the potential of such compounds in antimicrobial and anticancer applications (Mabkhot et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions, finding them to offer extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).
Anticancer and Antitrypanosomal Activities
A series of thiazolidinone derivatives has been synthesized and evaluated for their trypanocidal and anticancer activities. Holota et al. (2019) found that these compounds inhibited the growth of parasites at sub-micromolar concentrations and demonstrated significant selectivity indices, being non-toxic towards human primary fibroblasts. Moreover, they identified active compounds that demonstrated inhibition against various human tumor cell lines (Holota et al., 2019).
Pharmaceutical Analysis and Polymorphism
Studies in pharmaceutical analysis, particularly focusing on polymorphism, are also relevant. Vogt et al. (2013) characterized two polymorphic forms of a similar compound, using spectroscopic and diffractometric techniques to analyze the subtle structural differences between the two forms (Vogt et al., 2013).
Synthesis and Structural Diversity
The compound's synthesis and potential for creating a structurally diverse library of compounds have been explored. Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material in different types of alkylation and ring closure reactions, indicating the versatility and potential for structural diversity in the synthesis of related compounds (Roman, 2013).
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 3-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2.ClH/c1-20(2)8-9-24-15(22)6-7-21-16(23)14(26-17(21)25)10-11-12(18)4-3-5-13(11)19;/h3-5,10H,6-9H2,1-2H3;1H/b14-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKYWAARIEFON-DZOOLQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

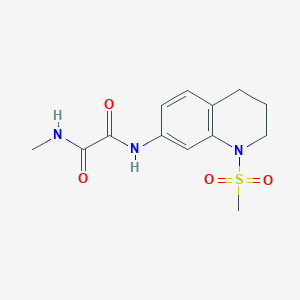
![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)
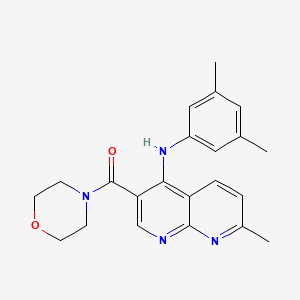
![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)
![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)
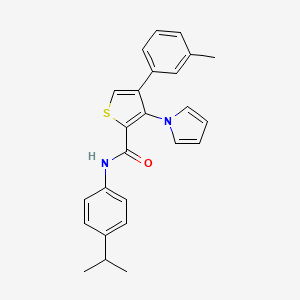
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)
